molecular formula C12H15BrO2 B582422 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran CAS No. 1247383-27-2

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B582422
CAS No.: 1247383-27-2
M. Wt: 271.154
InChI Key: CRGSWKUNFYCFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a chemical compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is characterized by the presence of a bromophenoxy group attached to a tetrahydro-2H-pyran ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 4-bromophenol with tetrahydro-2H-pyran-4-methanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction Reactions: Reduction of the bromophenoxy group can lead to the formation of hydroxy or alkoxy derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in these reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.

    Oxidation Reactions: Products include phenolic or quinone derivatives.

    Reduction Reactions: Products include hydroxy or alkoxy derivatives.

Scientific Research Applications

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its structure allows for the exploration of interactions with biological macromolecules.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenoxy group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function. The tetrahydro-2H-pyran ring provides structural stability and can enhance the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)tetrahydro-2H-pyran: This compound has a similar structure but differs in the position of the bromophenoxy group.

    4-(4-Bromophenoxy)oxane: Another similar compound with a different ring structure.

Uniqueness

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is unique due to its specific structural features, which provide distinct reactivity and functionalization possibilities. The presence of the bromophenoxy group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

4-[(4-bromophenoxy)methyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGSWKUNFYCFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681301
Record name 4-[(4-Bromophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247383-27-2
Record name 4-[(4-Bromophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.